molecular formula C15H4Cl2F2N4 B12841747 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)- CAS No. 35727-88-9

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)-

Cat. No.: B12841747
CAS No.: 35727-88-9
M. Wt: 349.1 g/mol
InChI Key: RYWZYZZJILHHSA-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile is a complex organic compound with the molecular formula C15H4Cl2F2N4. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and nitrile groups, making it a highly functionalized aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-1,3,5-triazine with 2,4-difluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or thiols in solvents such as 1,4-dioxane or dichloroethane.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and nitrile groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-1,3,5-triazine: A precursor in the synthesis of the compound.

    2,4-difluoroaniline: Another precursor used in the synthesis.

    Other halogenated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,4-difluorobenzonitrile share some structural similarities.

Uniqueness

The uniqueness of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile lies in its highly functionalized structure, which provides a versatile platform for various chemical transformations and applications. Its combination of chlorine, fluorine, and nitrile groups makes it distinct from other similar compounds .

Properties

CAS No.

35727-88-9

Molecular Formula

C15H4Cl2F2N4

Molecular Weight

349.1 g/mol

IUPAC Name

2,4-dichloro-6-(2,4-difluoroanilino)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C15H4Cl2F2N4/c16-13-8(4-20)14(17)10(6-22)15(9(13)5-21)23-12-2-1-7(18)3-11(12)19/h1-3,23H

InChI Key

RYWZYZZJILHHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N

Origin of Product

United States

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